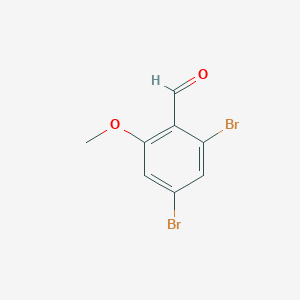![molecular formula C14H18ClN3S B15237973 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of thiophene derivatives with appropriate amines and chlorinating agents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones, which can then be further modified to introduce the tert-butyl and chloro substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
Biological Studies: The compound is used as a chemical probe to study the function of mycobacterial Cyt-bd under various physiological conditions.
Antitumor Activity: Some derivatives of thienopyrimidine have shown pronounced antitumor activity, making this compound of interest in cancer research.
Mecanismo De Acción
The mechanism of action of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves the inhibition of cytochrome bd oxidase, an enzyme involved in the oxidative phosphorylation pathway of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the energy metabolism of the bacteria, leading to its death . The molecular targets include the active site of cytochrome bd oxidase, where the compound binds and inhibits its activity.
Comparación Con Compuestos Similares
Similar compounds to 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine include other thienopyrimidine derivatives such as:
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds have similar heterocyclic frameworks and are used in the treatment of central nervous system diseases and as antimicrobial agents.
The uniqueness of this compound lies in its specific substituents (tert-butyl and chloro groups) and its potent activity against cytochrome bd oxidase, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H18ClN3S |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
8-tert-butyl-4-chloro-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN3S/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(15)18-13(16)17-10/h7H,4-6H2,1-3H3,(H2,16,17,18) |
Clave InChI |
CIECXPBBACTQCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


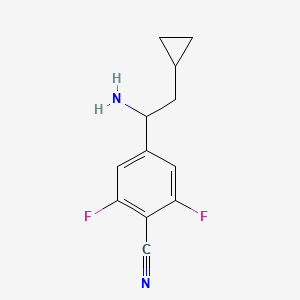
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)
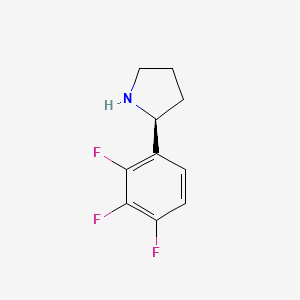
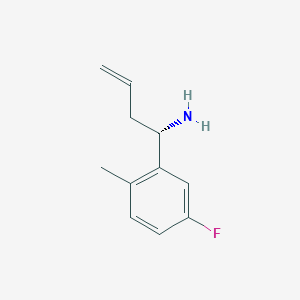

![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)
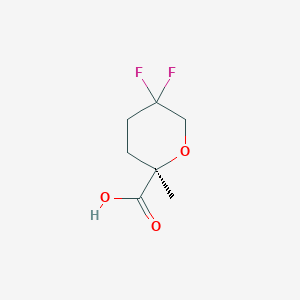
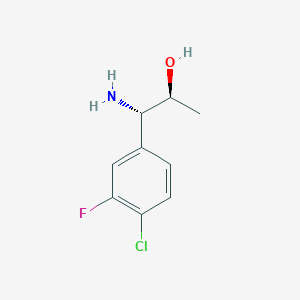

![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)
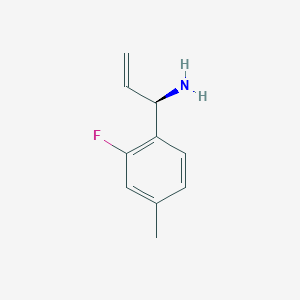
![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)
